molecular formula C12H8N2O3S2 B2444112 Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate CAS No. 443107-42-4

Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate

Cat. No.: B2444112
CAS No.: 443107-42-4
M. Wt: 292.33
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Description

Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the thiazoloquinazoline family, known for their diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to exhibit antimicrobial activity , suggesting that their targets may include bacterial or fungal proteins essential for growth and survival.

Mode of Action

It is known that many antimicrobial compounds work by inhibiting essential biochemical processes in pathogens, such as cell wall synthesis, protein synthesis, or dna replication

Biochemical Pathways

Based on its potential antimicrobial activity , it may interfere with pathways essential for the growth and survival of pathogens.

Result of Action

Given its potential antimicrobial activity , it may lead to the death of pathogenic microorganisms, thereby treating or preventing infection.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate typically involves a multi-step process. One common method involves the condensation of methyl-2-isothiocyanatobenzoate with sulfur and cyanoacetamides or cyanoacetic esters. This reaction proceeds through the formation of intermediate thiazole derivatives, which then undergo intramolecular cyclization to form the final thiazoloquinazoline structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its ability to inhibit MALT1 protease specifically highlights its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

methyl 5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3S2/c1-17-11(16)8-9-13-10(15)6-4-2-3-5-7(6)14(9)12(18)19-8/h2-5H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCFUFBHSFMIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=S)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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